molecular formula C16H18N2O B1367852 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 904815-76-5

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No.: B1367852
CAS No.: 904815-76-5
M. Wt: 254.33 g/mol
InChI Key: XREDPYWOUGGAIR-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound features a methoxy group attached to the phenyl ring, which may influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, which then undergoes cyclization to form the benzodiazepine core. The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, dihydro derivatives, and substituted benzodiazepines, each with potentially different pharmacological properties .

Scientific Research Applications

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through specific molecular targets and pathways, which are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties .

Uniqueness

What sets 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine apart is the presence of the methoxy group on the phenyl ring. This modification can alter its binding affinity to GABA receptors and potentially result in different therapeutic effects compared to other benzodiazepines .

Properties

IUPAC Name

4-(3-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-19-13-6-4-5-12(11-13)14-9-10-17-15-7-2-3-8-16(15)18-14/h2-8,11,14,17-18H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREDPYWOUGGAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCNC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587691
Record name 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-76-5
Record name 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
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2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
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2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
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2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
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